Melilotigenin B
Overview
Description
Melilotigenin B is identified among other triterpenoids isolated from the polar bioactive fractions of Melilotus messanensis. This research highlights the discovery of melilotigenin B and its selectivity over the germination and growth of specific plant species, showcasing its potential biological significance.
Synthesis Analysis
The synthesis of melilotigenin B, along with other triterpenoids such as messagenic acids and soyasapogenol E, was carried out from betulinic acid. This process elucidates the chemical pathway utilized to derive melilotigenin B, emphasizing its structural complexity and the synthetic challenges encountered.
Molecular Structure Analysis
Melilotigenin B is part of a group of newly characterized lupane, nor-lupane, and oleanane triterpenes. Its molecular structure, characterized by specific functional groups and molecular arrangements, underlines its classification and contributes to its biological activities.
Chemical Reactions and Properties
The study does not provide detailed chemical reactions specific to melilotigenin B but mentions its isolation alongside compounds exhibiting significant effects on plant germination and growth. This suggests an active involvement of melilotigenin B in biological processes, potentially through chemical interactions with biological molecules.
Physical Properties Analysis
While the research does not explicitly detail the physical properties of melilotigenin B, the overall context implies its solubility and interaction with plant species. These properties are crucial for understanding how melilotigenin B and similar compounds can be utilized in biological studies and applications.
Chemical Properties Analysis
The chemical properties of melilotigenin B, inferred from its synthesis and molecular structure, include its reactivity and potential biological roles. However, the specific chemical behaviors, such as reactivity with other compounds or stability under various conditions, are not described in the available research.
Scientific Research Applications
Bioactive Properties : Melilotigenin B, along with other compounds, was isolated from Melilotus messanensis and demonstrated selective bioactivity affecting the germination and growth of monocotyledon species. This suggests its potential as a bioactive agent in agricultural applications (Macias et al., 1998).
Pharmacoinformatics Analysis for Anticancer Applications : A study employed pharmacoinformatics to screen phytochemicals from Melilotus officinalis for potential anticancer properties. Melilotigenin was identified as a potential natural compound with druggable properties, indicating its potential application in cancer treatment (Parvizpour et al., 2021).
properties
IUPAC Name |
(4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,4a,5,6,7,8,10,12,12a,14,14a-dodecahydropicene-3,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-22,31H,9-18H2,1-7H3/t20-,21+,22+,26+,27-,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFPPARWAOGYCP-QMTZRBPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)[C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5=O)(C)C)C)C)C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Melilotigenin B |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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